Ethyl 3-(4-bromophenyl)-1,2,4-oxadiazole-5-carboxylate
Overview
Description
Ethyl 3-(4-bromophenyl)-1,2,4-oxadiazole-5-carboxylate is a useful research compound. Its molecular formula is C11H9BrN2O3 and its molecular weight is 297.1 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various biological targets.
Mode of Action
It’s worth noting that similar compounds have been shown to interact with their targets, leading to changes in cellular processes .
Biochemical Pathways
Related compounds have been shown to affect various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Result of Action
Similar compounds have been shown to have various biological activities, suggesting that this compound may also have diverse effects .
Action Environment
Such factors can significantly impact the effectiveness of similar compounds .
Biochemical Analysis
Biochemical Properties
Ethyl 3-(4-bromophenyl)-1,2,4-oxadiazole-5-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit the activity of acetylcholinesterase, an enzyme crucial for the breakdown of acetylcholine in the nervous system . This inhibition can lead to increased levels of acetylcholine, affecting neurotransmission. Additionally, the compound interacts with reactive oxygen species (ROS), potentially influencing oxidative stress pathways .
Cellular Effects
This compound has notable effects on different cell types and cellular processes. It has been observed to influence cell signaling pathways, particularly those involved in oxidative stress and inflammation . The compound can modulate gene expression, leading to changes in the production of proteins involved in cell survival and apoptosis. Furthermore, it affects cellular metabolism by altering the activity of key metabolic enzymes .
Molecular Mechanism
The molecular mechanism of action of this compound involves several pathways. At the molecular level, the compound binds to specific biomolecules, such as acetylcholinesterase, leading to enzyme inhibition . This binding interaction is crucial for its biochemical effects. Additionally, the compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time. The compound exhibits stability under standard laboratory conditions, but its degradation can occur under extreme pH or temperature . Long-term studies have shown that the compound can have sustained effects on cellular function, particularly in terms of oxidative stress and enzyme activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been observed to have beneficial effects, such as reducing oxidative stress and inflammation . At higher doses, it can exhibit toxic effects, including neurotoxicity and hepatotoxicity . These threshold effects highlight the importance of dosage optimization in potential therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a role in its biotransformation . The compound can also affect metabolic flux by altering the levels of key metabolites involved in oxidative stress and inflammation .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions influence its localization and accumulation in different cellular compartments. The compound’s distribution is crucial for its biochemical and cellular effects .
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . This localization is critical for its interactions with enzymes and other biomolecules, ultimately influencing its biochemical and cellular effects .
Properties
IUPAC Name |
ethyl 3-(4-bromophenyl)-1,2,4-oxadiazole-5-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrN2O3/c1-2-16-11(15)10-13-9(14-17-10)7-3-5-8(12)6-4-7/h3-6H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RAYDPSXNIRALKY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC(=NO1)C2=CC=C(C=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20674747 | |
Record name | Ethyl 3-(4-bromophenyl)-1,2,4-oxadiazole-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20674747 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
861146-12-5 | |
Record name | Ethyl 3-(4-bromophenyl)-1,2,4-oxadiazole-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20674747 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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